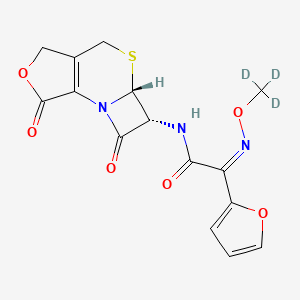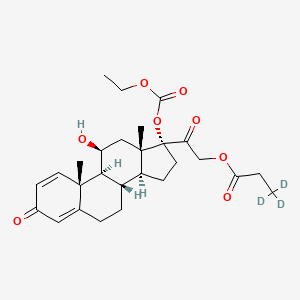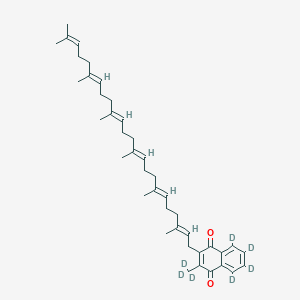
Menaquinone 6-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Menaquinone 6-d7 is a deuterated form of menaquinone, a type of vitamin K2. Menaquinones are a group of compounds that play a crucial role in the electron transport chain in bacteria and are also involved in human health, particularly in bone and cardiovascular health. The “d7” designation indicates that seven hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the metabolism and pharmacokinetics of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of menaquinone 6-d7 typically involves the incorporation of deuterium into the menaquinone structure. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The process often starts with the synthesis of the naphthoquinone core, followed by the introduction of the isoprenoid side chain. Deuterium can be introduced at different stages of the synthesis, depending on the desired labeling pattern.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically modified bacteria that can incorporate deuterium into the menaquinone structure. This method is advantageous as it allows for the production of large quantities of the compound with high isotopic purity. The fermentation process is followed by extraction and purification steps to isolate the deuterated menaquinone.
化学反应分析
Types of Reactions
Menaquinone 6-d7 can undergo various chemical reactions, including:
Oxidation: The naphthoquinone core can be oxidized to form different quinone derivatives.
Reduction: The quinone can be reduced to hydroquinone, which is an important intermediate in many biological processes.
Substitution: The isoprenoid side chain can undergo substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various quinone derivatives, while reduction can produce hydroquinone derivatives.
科学研究应用
Menaquinone 6-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Used to study the metabolism and function of vitamin K2 in biological systems.
Medicine: Investigated for its potential therapeutic effects in bone and cardiovascular health.
Industry: Used in the development of dietary supplements and pharmaceuticals.
作用机制
The mechanism of action of menaquinone 6-d7 involves its role in the electron transport chain, where it acts as an electron carrier. In this process, this compound undergoes redox reactions, cycling between its oxidized (quinone) and reduced (hydroquinone) forms. This electron transfer is crucial for the production of ATP, the energy currency of the cell. Additionally, this compound is involved in the carboxylation of certain proteins, which is essential for their biological activity.
相似化合物的比较
Menaquinone 6-d7 can be compared with other menaquinones, such as menaquinone-4 (MK-4) and menaquinone-7 (MK-7). While all menaquinones share a similar naphthoquinone core, they differ in the length and saturation of their isoprenoid side chains. This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications where isotopic labeling is required.
List of Similar Compounds
- Menaquinone-4 (MK-4)
- Menaquinone-7 (MK-7)
- Menaquinone-9 (MK-9)
- Menaquinone-13 (MK-13)
These compounds vary in their biological activity and applications, but all play important roles in human health and bacterial physiology.
属性
分子式 |
C41H56O2 |
|---|---|
分子量 |
587.9 g/mol |
IUPAC 名称 |
5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C41H56O2/c1-30(2)16-11-17-31(3)18-12-19-32(4)20-13-21-33(5)22-14-23-34(6)24-15-25-35(7)28-29-37-36(8)40(42)38-26-9-10-27-39(38)41(37)43/h9-10,16,18,20,22,24,26-28H,11-15,17,19,21,23,25,29H2,1-8H3/b31-18+,32-20+,33-22+,34-24+,35-28+/i8D3,9D,10D,26D,27D |
InChI 键 |
PFRQBZFETXBLTP-RHPRSEIYSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H] |
规范 SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


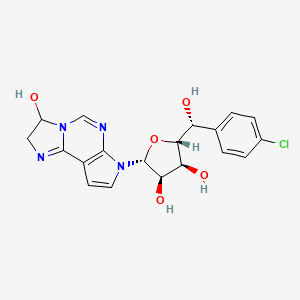


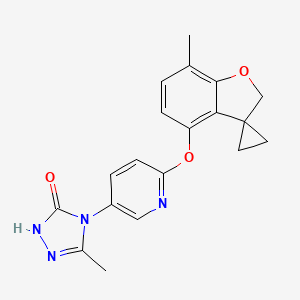
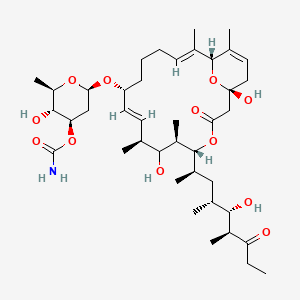
![N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide](/img/structure/B12421910.png)
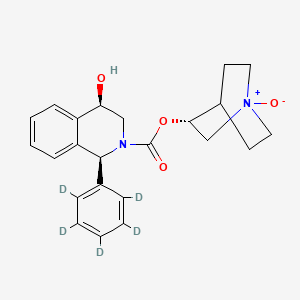
![L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester](/img/structure/B12421918.png)
![ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B12421924.png)
![1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-](/img/structure/B12421926.png)
